molecular formula C15H25NO2 B096029 Tetraethylammonium benzoate CAS No. 16909-22-1

Tetraethylammonium benzoate

Cat. No. B096029
CAS RN: 16909-22-1
M. Wt: 251.36 g/mol
InChI Key: CIFIGXMZHITUAZ-UHFFFAOYSA-M
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Description

Tetraethylammonium benzoate is a compound that is not directly studied in the provided papers, but its structural relatives and synthesis methods are discussed. The compound is related to tetraethylammonium salts, which are known to form various structures with benzoate anions. These structures often involve hydrogen bonding and can form complex geometries, such as clathrate hydrates and crystal frameworks .

Synthesis Analysis

The synthesis of tetraethylammonium benzoate can be inferred from methods used for similar compounds. For instance, tetraethylammonium 2-(carbamoyl)benzoate is synthesized using organocatalysts under mild, solvent-free conditions at room temperature . Another related compound, tetraethylammonium 2-[bis(4-hydroxyphenyl)methyl]benzoate, is likely synthesized through a reaction involving tetraethylammonium hydroxide and the corresponding benzoate precursor .

Molecular Structure Analysis

The molecular structure of tetraethylammonium benzoate can be deduced to involve hydrogen bonding and possibly clathrate-like frameworks, similar to those observed in tetra-n-butyl ammonium benzoate hydrate . The benzoate anions are likely to be connected through hydrogen bonds, forming extended structures in the solid state .

Chemical Reactions Analysis

Tetraethylammonium benzoate may participate in reactions as a phase transfer catalyst or as a reactant in organocatalytic processes. For example, tetraethylammonium 2-(carbamoyl)benzoate acts as an organocatalyst for the cyclotrimerization of isocyanates . This suggests that tetraethylammonium benzoate could also be involved in similar catalytic processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetraethylammonium benzoate can be inferred from related compounds. It is likely to be a solid at room temperature and may form micelles in aqueous solutions, as observed with tetradecyltrimethylammonium benzoate surfactants . The compound's solubility, melting point, and other physical properties would be influenced by the nature of the benzoate anion and its interactions with the tetraethylammonium cation .

Scientific Research Applications

  • Tetraethylammonium benzoate is an effective and easily accessible organocatalyst for the selective cyclotrimerization of aryl and alkyl isocyanates under mild conditions (Dekamin et al., 2010).

  • It forms benzoate anions connected by multiple intermolecular O—H⋯O hydrogen bonds in its crystal structure, which can be described by two rings with specific motifs (Li et al., 2011).

  • It can catalyze the addition of trimethylsilyl cyanide (TMSCN) to carbonyl compounds under solvent-free conditions, transforming a wide variety of aldehydes and ketones into corresponding cyanohydrin trimethylsilyl ethers (Dekamin et al., 2009).

  • It efficiently catalyzes very rapid cyanosilylation of a wide variety of carbonyl compounds under mild conditions, acting as a bifunctional organocatalyst (Dekamin et al., 2012).

  • The compound has been investigated in the context of its effect on potassium permeability in smooth muscle cell membranes (Imaizumi & Watanabe, 1981).

  • It's useful in the synthesis of cyanohydrin compounds, where it facilitates the cyanosilylation of carbonyl compounds at low catalyst loading (Naimi-Jamal et al., 2009).

  • Tetraethylammonium benzoate has been involved in studies on the polarographic reduction of pyridinium ion in pyridine (Hickey et al., 1966).

  • Its role in the synthesis and biological activity evaluation of benzoate compounds as local anesthetics has been explored (Zou et al., 2019).

Safety And Hazards

Tetraethylammonium benzoate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Tetraethylammonium is an experimental drug with no approved indication or marketed formulation . The most common use of tetraethylammonium presently is as a pharmacological research agent that blocks selective potassium channels . Its potential as a therapeutic vasodilator was considered, but serious toxic effects were found .

properties

IUPAC Name

tetraethylazanium;benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N.C7H6O2/c1-5-9(6-2,7-3)8-4;8-7(9)6-4-2-1-3-5-6/h5-8H2,1-4H3;1-5H,(H,8,9)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFIGXMZHITUAZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CC.C1=CC=C(C=C1)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3066132
Record name Tetraethylammonium benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3066132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetraethylammonium benzoate

CAS RN

16909-22-1
Record name Tetraethylammonium benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16909-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanaminium, N,N,N-triethyl-, benzoate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016909221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanaminium, N,N,N-triethyl-, benzoate (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetraethylammonium benzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetraethylammonium benzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
184
Citations
S Kunimura, T Ohsaka, N Oyama - Macromolecules, 1988 - ACS Publications
… Preliminary studies by us on the Raman spectra of anhydrous and hydrated samples of tetraethylammonium benzoate in the solidstate support these conclusions to the extent that two …
Number of citations: 0 pubs.acs.org
SC Arnold, RW Lenz - … Chemie. Macromolecular Symposia, 1986 - Wiley Online Library
… Optically pure methyl, ethyl, isopropyl, and benzyl ( R )-ma1 ol act onat e were prepared from (S)- (- )-ma1 ic acid and were polymerized in the bulk with tetraethylammonium benzoate …
Number of citations: 0 onlinelibrary.wiley.com
C Barbaud, F Faÿ, F Abdillah… - Macromolecular …, 2004 - Wiley Online Library
… The anionic polymerizations, realized in bulk or in solution with tetraethylammonium benzoate as initiator, led to a homopolymer and copolymers with high molecular weights and …
Number of citations: 0 onlinelibrary.wiley.com
V Tortorella - Chemical Communications (London), 1966 - pubs.rsc.org
… By using instead 2-fluoropyridine N-oxide (IIIb) , N-benzoyloxypyridone (Ia) has been isolated in 20 and 40% yield from the reactions with tetraethylammonium benzoate and benzoic …
Number of citations: 0 pubs.rsc.org
NA Turovskii, IA Opeida, OV Kushch… - Russian journal of …, 2004 - Springer
… ; triphenylbenzylphosphonium chloride, triphenylbenzylphosphonium bromide, tetraethylammonium chloride, tetraethylammonium bromide, tetraethylammonium benzoate in …
Number of citations: 0 link.springer.com
AA Peverly, DG Peters - ECS Meeting Abstracts, 2010 - iopscience.iop.org
… Figure 1 shows linear-scan voltammograms for (a) 0.01 M tetraethylammonium benzoate (TEAB) in water and (b) the same medium with 0.1 mM bromoform; note that reduction of …
Number of citations: 0 iopscience.iop.org
IM Kolthoff, MK Chantooni Jr - Journal of the American Chemical …, 1968 - ACS Publications
… Xhsz,_ and K'B,n_ of o-nitroaniline (I) with benzoate (Bz_) have been calculated from the effect of I on the paH of mixtures containing a large excess of tetraethylammonium benzoate …
Number of citations: 0 pubs.acs.org
R Takahashi, PJ Elving - Israel Journal of Chemistry, 1966 - Wiley Online Library
… In the latter medium, benzoic acid itself gave two waves (Table 1), tetraethylammonium benzoate also gave two waves, but ethyl benzoate gave only one wave. Stackelberg and Stracke …
Number of citations: 0 onlinelibrary.wiley.com
SG Bakhtin, EN Shved, MA Sinelnikova… - Russian Journal of …, 2021 - Springer
… constants for the reaction of ECH with benzoic acid and initial concentrations of the catalyst showed a linear relation between these parameters for both tetraethylammonium benzoate […
Number of citations: 0 link.springer.com
JM Reyna-González, M Aguilar-Martínez… - Polymer, 2006 - Elsevier
… The electrosynthesis was carried out by electrical potential cycling in the presence of two different bases: tetraethylammonium benzoate (Bz − ) and tetraethylammonium phthalate (Ph − …
Number of citations: 0 www.sciencedirect.com

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